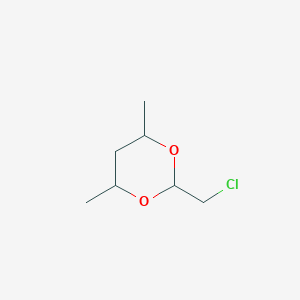
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound used in scientific research for its unique properties. This compound is also known as CDMD and has a molecular formula of C8H15ClO2. CDMD is a colorless liquid that is soluble in organic solvents such as chloroform, ether, and benzene. It is commonly used in the synthesis of various compounds and has been studied for its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of CDMD is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This property makes it useful in the synthesis of other compounds.
Effets Biochimiques Et Physiologiques
CDMD has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is also known to be a skin and eye irritant.
Avantages Et Limitations Des Expériences En Laboratoire
CDMD has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It is also a reactive intermediate, making it useful in the synthesis of other compounds. However, CDMD is toxic and should be handled with care. It is also a skin and eye irritant, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CDMD. One potential area of research is the synthesis of new compounds using CDMD as a reactive intermediate. These compounds could have potential applications in the field of medicine. Another area of research could be the study of the toxicity of CDMD and its potential effects on human health. This could lead to the development of safer alternatives for use in laboratory experiments.
Conclusion
In conclusion, 2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound with unique properties that make it useful in scientific research. It is commonly used in the synthesis of other compounds and has potential applications in the field of medicine. While CDMD has several advantages for use in laboratory experiments, it is toxic and should be handled with care. Further research is needed to fully understand the potential applications and limitations of CDMD.
Méthodes De Synthèse
The synthesis of CDMD involves the reaction of 3,5-dimethyl-1,2-dioxane with thionyl chloride and hydrogen chloride gas. This reaction produces CDMD as a colorless liquid with a boiling point of 132-133°C. The synthesis of CDMD is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
CDMD has been used extensively in scientific research for its unique properties. It is commonly used in the synthesis of other compounds, such as cyclic sulfates and sulfamates. These compounds have potential applications in the field of medicine, including as anticancer agents and anti-inflammatory drugs.
Propriétés
Numéro CAS |
113547-34-5 |
|---|---|
Nom du produit |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
2-(chloromethyl)-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H13ClO2/c1-5-3-6(2)10-7(4-8)9-5/h5-7H,3-4H2,1-2H3 |
Clé InChI |
LFQFLCODYLKNOZ-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)CCl)C |
SMILES canonique |
CC1CC(OC(O1)CCl)C |
Synonymes |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



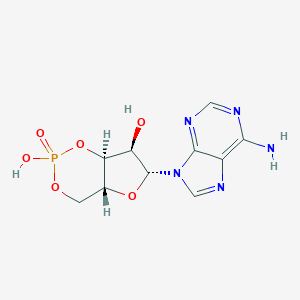
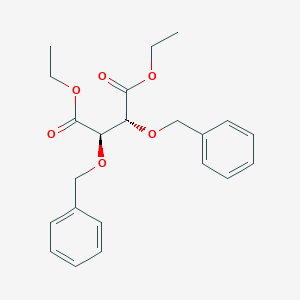
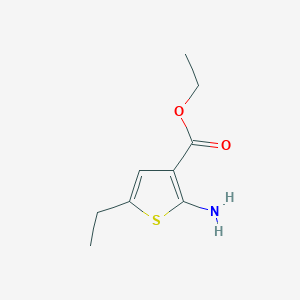
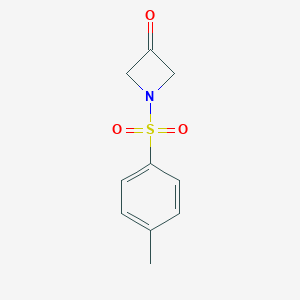


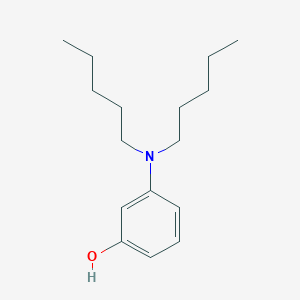
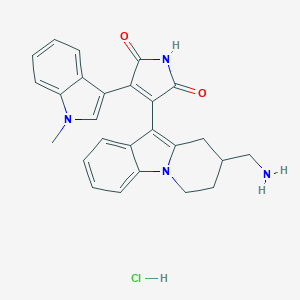

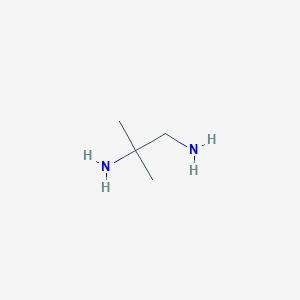
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

